4-Cyclopropoxy-3-(methylthio)picolinamide
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Overview
Description
4-Cyclopropoxy-3-(methylthio)picolinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol This compound is known for its unique structural features, including a cyclopropoxy group and a methylthio group attached to a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-(methylthio)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a methylthio-substituted picolinamide precursor .
Chemical Reactions Analysis
4-Cyclopropoxy-3-(methylthio)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the picolinamide core or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methylthio groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Cyclopropoxy-3-(methylthio)picolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Cyclopropoxy-3-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-(methylthio)picolinamide: This compound has a similar structure but with different substitution patterns on the picolinamide core.
4-Cyclopropoxy-3-(methylthio)picolinic acid: This compound differs by having a carboxylic acid group instead of an amide group.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9-7(14-6-2-3-6)4-5-12-8(9)10(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
QSVCLCUFZQFKSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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